molecular formula C18H20N2O6S B7697345 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide

Cat. No. B7697345
M. Wt: 392.4 g/mol
InChI Key: SEJLTVNNTKUTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide, also known as BDP-1, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool.

Mechanism of Action

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide selectively binds to the pore region of Kv1.3, blocking the flow of potassium ions through the channel. This leads to a decrease in the membrane potential and cellular excitability, which can have downstream effects on various cellular processes. The specificity of this compound for Kv1.3 makes it a valuable tool for studying the role of this channel in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The inhibition of Kv1.3 by this compound has been shown to have a number of biochemical and physiological effects. In immune cells, it can lead to a decrease in cytokine production and proliferation, which may have implications for the treatment of autoimmune diseases. In neurons, it can affect the firing properties and synaptic plasticity, which may be relevant to the study of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide in lab experiments is its specificity for Kv1.3, which allows researchers to selectively manipulate the activity of this channel without affecting other ion channels. However, one limitation is that this compound is not a natural compound, and its effects may not fully reflect the physiological effects of Kv1.3 inhibition. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability and use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide. One area of interest is the study of its effects on immune function and inflammation, particularly in the context of autoimmune diseases. Another area of interest is the study of its effects on neuronal function and plasticity, which may have implications for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide is synthesized through a multi-step process involving the reaction of various reagents in specific conditions. The first step involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(N-propylsulfamoyl)phenol to form the intermediate compound, which is subsequently reacted with 2-bromoacetic acid to form the final product, this compound.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific potassium channel, known as Kv1.3, which is involved in the regulation of membrane potential and cellular excitability. This makes this compound a useful tool for studying the role of Kv1.3 in various physiological and pathological processes, such as immune function, inflammation, and neurodegeneration.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-2-9-19-27(22,23)15-6-4-14(5-7-15)24-11-18(21)20-13-3-8-16-17(10-13)26-12-25-16/h3-8,10,19H,2,9,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJLTVNNTKUTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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